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molecular formula C5H6N4 B1356424 3-(1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 76686-83-4

3-(1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No. B1356424
M. Wt: 122.13 g/mol
InChI Key: FSRNFKKSRMNQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465736B2

Procedure details

A mixture of 1,2,4-triazole (25 g, 0.362 mol) and acrylonitrile (100 mL, 4 w/v) was heated up to 80° C. under nitrogen for 16 h. The reaction mixture was then concentrated under reduced pressure to remove the excess of acrylonitrile affording 41 g of the title compound as a colourless liquid (93%). It was used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[C:6](#[N:9])[CH:7]=[CH2:8]>>[N:1]1([CH2:8][CH2:7][C:6]#[N:9])[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the excess of acrylonitrile affording 41 g of the title compound as a colourless liquid (93%)
CUSTOM
Type
CUSTOM
Details
It was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
N1(N=CN=C1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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